4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C24H28FN5OS and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial, Analgesic, and Anti-inflammatory Properties
Research indicates that derivatives of quinazoline, including structures similar to the specified compound, have been explored for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized quinazoline derivatives and found that some compounds exhibited good activity against microbes, while others showed promising analgesic and anti-inflammatory effects. This suggests potential for the development of new treatments based on quinazoline scaffolds with lesser side effects (Dash et al., 2017).
Inhibitory Activities Toward TNF-α Production and T Cell Proliferation
Another application involves the inhibition of TNF-α production and T cell proliferation, which is crucial for treating various inflammatory and autoimmune diseases. Tobe et al. (2003) synthesized 6-fluoro-7-(1-piperazino)quinazolines that exhibited both inhibitory activities, suggesting a therapeutic potential in conditions such as adjuvant arthritis and LPS-induced TNF-α production (Tobe et al., 2003).
Antitumor Activities
Quinazolinone derivatives with specific side chains have shown significant antitumor activities. For instance, Cao et al. (2005) reported that certain derivatives exhibited notable inhibitory activity against human myelogenous leukemia K562 cells, indicating the potential for cancer therapy applications (Cao et al., 2005).
Antifungal and Antibacterial Activities
The synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives revealed some compounds with potential antimicrobial activity. This research suggests these compounds could serve as bases for developing new antimicrobial agents (Babu et al., 2015).
Stability Under Stressful Conditions
Stability studies of similar quinazoline derivatives under various stressful conditions, such as high temperatures, light exposure, and presence of oxidants, have provided insights into their stability and degradation pathways. This information is crucial for the development of pharmaceutical substances and understanding their behavior under different environmental factors (Gendugov et al., 2021).
作用機序
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are involved in the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, potentially affecting cellular functions such as cell growth and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport and potentially affecting cellular functions . .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-aminoquinazoline-2-thiol with 6-bromo-1-hexanoyl chloride, followed by reaction with 4-(4-fluorophenyl)piperazine and subsequent deprotection to yield the final product.", "Starting Materials": [ "4-aminoquinazoline-2-thiol", "6-bromo-1-hexanoyl chloride", "4-(4-fluorophenyl)piperazine", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol", "Chloroform", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: 4-aminoquinazoline-2-thiol is reacted with sodium hydride in DMF to form the sodium salt of the thiol.", "Step 2: The sodium salt of the thiol is reacted with 6-bromo-1-hexanoyl chloride in DMF to form the corresponding thioester.", "Step 3: The thioester is then reacted with 4-(4-fluorophenyl)piperazine in DMF to form the desired product.", "Step 4: The product is then deprotected by treatment with acetic acid in methanol to remove the thioester protecting group.", "Step 5: The crude product is purified by column chromatography using chloroform/methanol as the eluent.", "Step 6: The final product is obtained by recrystallization from a mixture of methanol and water, followed by drying under vacuum." ] } | |
CAS番号 |
689266-58-8 |
分子式 |
C24H28FN5OS |
分子量 |
453.58 |
IUPAC名 |
1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C24H28FN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32) |
InChIキー |
WAZUANSZUPIXSF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。